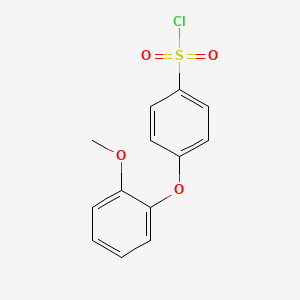

4-(2-methoxyphenoxy)benzenesulfonyl Chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(2-methoxyphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO4S/c1-17-12-4-2-3-5-13(12)18-10-6-8-11(9-7-10)19(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWPXFCLUKCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383340 | |

| Record name | 4-(2-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-30-5 | |

| Record name | 4-(2-Methoxyphenoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-methoxyphenoxy)benzenesulfonyl chloride, a key intermediate in modern synthetic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind its synthesis, reactivity, and application. Our focus is on empowering researchers with the knowledge to effectively and safely utilize this versatile reagent in their drug discovery and development endeavors.

Core Compound Identification and Properties

This compound is an organosulfur compound distinguished by a diaryl ether linkage, which imparts unique solubility and conformational properties to its derivatives.

| Property | Value | Source(s) |

| CAS Number | 690632-30-5 | [1] |

| Molecular Formula | C₁₃H₁₁ClO₄S | [1] |

| Molecular Weight | 298.75 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Purity | Typically >95% (NMR) | [1] |

| Storage Conditions | 0-8°C, protected from moisture | [1] |

Synthesis and Mechanism

The synthesis of this compound is not widely detailed in publicly accessible literature; however, a plausible and chemically sound approach involves the chlorosulfonation of 2-methoxydiphenyl ether. This electrophilic aromatic substitution reaction is a cornerstone of aryl sulfonyl chloride synthesis.

The reaction proceeds via the in situ generation of chlorosulfonic acid's active electrophile, which then attacks the electron-rich para position of the phenoxy-substituted benzene ring. The choice of the para position is directed by the activating and ortho-, para-directing nature of the ether oxygen.

A generalized synthetic workflow is presented below:

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Applications in Medicinal Chemistry

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). This functional group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to the synthesis of a wide array of biologically active molecules.

Synthesis of Sulfonamides: A Core Reaction

The formation of sulfonamides from this compound and an amine is a highly efficient and widely employed transformation in drug discovery. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Experimental workflow for the synthesis of sulfonamides.

Key Application Areas

This reagent serves as a crucial building block in several areas of therapeutic and agricultural research:

-

Pharmaceuticals: It is a key intermediate in the synthesis of various drug candidates. The resulting sulfonamides are explored for a range of biological activities. A notable application is in the development of analogues of Tamsulosin, a drug used to treat benign prostatic hyperplasia.[2]

-

Agrochemicals: The sulfonyl moiety is a common feature in herbicides and pesticides. This compound can be used to create novel agrochemicals with potentially improved efficacy and selectivity.

-

Polymer Chemistry: It can act as a coupling agent or a monomer in the synthesis of specialty polymers, imparting specific thermal and mechanical properties to the resulting materials.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol details the synthesis of N-benzyl-4-(2-methoxyphenoxy)benzenesulfonamide, a representative sulfonamide, and is based on established procedures for such reactions.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of benzylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure N-benzyl-4-(2-methoxyphenoxy)benzenesulfonamide.

Spectroscopic Characterization

-

¹H NMR: Aromatic protons would appear in the range of 6.8-8.0 ppm. The methoxy group protons would be a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The methoxy carbon would be observed around 55-60 ppm.

-

IR Spectroscopy: Characteristic strong absorptions for the S=O stretches of the sulfonyl chloride group would be expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. C-O-C stretching of the diaryl ether would appear in the 1200-1250 cm⁻¹ region.

Safety and Handling

As a sulfonyl chloride, this compound is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

In case of inhalation: Move to fresh air.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly sulfonamides with potential therapeutic applications. Its unique diaryl ether structure offers opportunities to fine-tune the physicochemical properties of target compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

Sources

4-(2-methoxyphenoxy)benzenesulfonyl chloride chemical structure

An In-depth Technical Guide to 4-(2-methoxyphenoxy)benzenesulfonyl chloride: Synthesis, Properties, and Applications in Modern Chemistry

Executive Summary

This compound is a highly functionalized aromatic sulfonyl chloride that has emerged as a critical intermediate in advanced chemical synthesis. Its unique molecular architecture, featuring a reactive sulfonyl chloride group and a sterically and electronically influential 2-methoxyphenoxy moiety, makes it a valuable building block for a diverse range of target molecules. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic protocol, and its primary applications in pharmaceuticals, agrochemicals, and polymer science. For researchers and drug development professionals, this compound offers a strategic entry point for the synthesis of novel sulfonamides and other complex molecular structures.

Molecular Profile and Physicochemical Properties

This compound is an organic compound distinguished by a benzenesulfonyl chloride core functionalized with a 2-methoxyphenoxy group at the para-position. This substitution is critical as it modulates the reactivity of the sulfonyl chloride group and imparts specific physicochemical properties that are leveraged in subsequent applications.

The structural and key chemical identifiers for this compound are summarized below.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 690632-30-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁ClO₄S | [2][3] |

| Molecular Weight | 298.75 g/mol | [3] |

| Appearance | White powder | [3] |

| Purity | Typically >95% (by NMR) | [3][4] |

| Canonical SMILES | COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl | [1] |

| InChI Key | DKNWPXFCLUKCQB-UHFFFAOYSA-N | [1] |

| Storage Conditions | 0-8°C, moisture sensitive | [3] |

The Core of Reactivity: Sulfonylation and the Role of the Substituent

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack. The most common and synthetically valuable reaction is its coupling with primary or secondary amines to form stable sulfonamide linkages.

This reaction is fundamental to the construction of a vast array of bioactive molecules and functional materials. The general transformation is depicted below.

Caption: A logical workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 eq.) and cool the flask to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 2-methoxyphenoxybenzene (1.0 eq.) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 5°C. The addition process is highly exothermic and requires careful control.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step must be performed in a well-ventilated fume hood as large volumes of HCl gas are evolved.

-

Isolation: The solid product typically precipitates upon quenching. Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a hexane/ethyl acetate mixture) to yield the final product as a white crystalline solid.

-

Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be ≥95% for use in further synthetic applications. [4]

Key Applications in Research and Development

The versatility of this compound makes it a valuable reagent across several scientific disciplines. [3]

-

Synthesis of Pharmaceuticals: This compound is a pivotal intermediate for producing sulfonamide-based drugs. [1][3]The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutics, including antibacterial, anti-inflammatory, and diuretic agents. The 2-methoxyphenoxy moiety can be incorporated to optimize binding to specific biological targets. [1]* Development of Agrochemicals: In agriculture, it is employed in the formulation of next-generation herbicides and pesticides. [1]The resulting sulfonamide derivatives can offer enhanced efficacy, better solubility, and improved stability, leading to more effective crop management solutions. [1]* Polymer Chemistry: The compound serves as a coupling agent or a monomer in the synthesis of specialty polymers. [1]The introduction of the sulfonyl group can enhance thermal stability, durability, and other material properties.

-

Organic Synthesis and Diagnostic Reagents: It is a general-purpose sulfonating agent for creating complex molecules with high precision in research laboratories. [1]Furthermore, it has applications in the synthesis of specialized diagnostic reagents used for clinical detection and medical imaging. [1][5]

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is corrosive and moisture-sensitive. Upon contact with water or moisture, it hydrolyzes to the corresponding sulfonic acid and hydrochloric acid (HCl), which is corrosive and toxic.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture. [3]The recommended storage temperature is between 0°C and 8°C to ensure long-term stability.

Conclusion

This compound stands out as a sophisticated and highly valuable chemical intermediate. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable pathway for the construction of sulfonamide linkages. The presence of the 2-methoxyphenoxy group offers an additional layer of functionality, enabling its use in the targeted design of pharmaceuticals, agrochemicals, and advanced materials. For scientists and researchers, a thorough understanding of this reagent's properties and applications is key to unlocking new opportunities in chemical innovation and product development.

References

-

J&K Scientific. This compound | 690632-30-5. Available from: [Link]

-

P&S Chemicals. Product information, this compound. Available from: [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. Available from: [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. Available from: [Link]

-

Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available from: [Link]

-

UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

-

PharmaCompass.com. 4-methoxy benzene sulfonyl chloride | Drug Information. Available from: [Link]

-

PubChem. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. Available from: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-. Available from: [Link]

Sources

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for 4-(2-Methoxyphenoxy)benzenesulfonyl Chloride

In the realm of chemical synthesis and drug discovery, precise and comprehensive data is the cornerstone of innovation and safety. This guide endeavors to provide a thorough technical overview of this compound. However, it is crucial to acknowledge at the outset that publicly available, experimentally verified physical and spectroscopic data for this specific compound (CAS No. 690632-30-5) is notably scarce. Much of the available information is either theoretical, provided by commercial suppliers without primary validation, or pertains to the structurally similar but distinct compound, 4-methoxybenzenesulfonyl chloride (CAS No. 98-68-0).

This guide has been meticulously compiled by leveraging all accessible data, clearly delineating between verified information for the target compound and comparative data from analogous structures. This approach is designed to provide the most comprehensive and transparent resource currently possible, empowering researchers to proceed with informed caution and highlighting critical areas where further experimental validation is imperative.

Molecular Identity and Core Physicochemical Properties

This compound is a sulfonyl chloride derivative featuring a diaryl ether linkage. This structural motif is of significant interest in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | J&K Scientific[1] |

| CAS Number | 690632-30-5 | J&K Scientific[1] |

| Molecular Formula | C₁₃H₁₁ClO₄S | J&K Scientific[1] |

| Molecular Weight | 298.75 g/mol | J&K Scientific[1] |

| Canonical SMILES | COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl | PubChem[2] |

| InChI Key | DKNWPXFCLUKCQB-UHFFFAOYSA-N | J&K Scientific[1] |

Table 2: Reported and Predicted Physical Properties

| Property | Value | Data Type | Source/Comment |

| Appearance | White powder | Experimental | Chem-Impex[3] |

| Melting Point | Not available | - | Data not found in scientific literature. |

| Boiling Point | 398.7 °C at 760 mmHg | Calculated | Extrapolated data; requires experimental verification. |

| Flash Point | 194.9 °C | Calculated | Extrapolated data; requires experimental verification. |

| Density | Not available | - | Data not found in scientific literature. |

| Solubility | Not available | - | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure. Insoluble in water. |

| Purity | >95% (by NMR) | Supplier Data | United States Biological[4] |

Spectroscopic Characterization: An Inferential Analysis

Direct, published spectroscopic data (NMR, IR, MS) for this compound is not currently available. However, we can predict the expected spectral features based on its chemical structure and by drawing comparisons with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. A singlet corresponding to the methoxy group protons (-OCH₃) would likely appear around 3.8-4.0 ppm. The aromatic region (approximately 6.8-8.0 ppm) would display a series of doublets and multiplets corresponding to the eight aromatic protons. The protons on the benzenesulfonyl chloride ring are expected to be further downfield due to the electron-withdrawing effect of the sulfonyl chloride group.

-

¹³C NMR: The carbon NMR spectrum would show 13 distinct signals. The methoxy carbon would appear around 55-60 ppm. The aromatic carbons would resonate in the region of 110-160 ppm. The carbon atom attached to the sulfonyl chloride group would be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by strong absorptions corresponding to the sulfonyl chloride group.

-

S=O Asymmetric Stretch: Expected in the range of 1370-1390 cm⁻¹.

-

S=O Symmetric Stretch: Expected in the range of 1170-1190 cm⁻¹.

-

C-O-C (Aryl Ether) Stretch: Strong absorptions are expected in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): A molecular ion peak would be expected at m/z 298, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) and one sulfur atom.

-

Fragmentation: Common fragmentation patterns would involve the loss of the chlorine atom (-35), the sulfonyl group (-SO₂), and cleavage of the ether linkage.

Synthesis and Reactivity

General Synthetic Approach

The most probable synthetic route involves the chlorosulfonation of 2-methoxydiphenyl ether. This reaction is typically carried out using chlorosulfonic acid.

Caption: Plausible synthetic route.

Causality in Experimental Design: The choice of chlorosulfonic acid as the reagent is due to its high reactivity and efficacy in introducing the -SO₂Cl group onto aromatic rings. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to prevent side reactions, including di-sulfonation or degradation of the starting material. An inert solvent, such as dichloromethane, may be used to control the reaction exotherm.

Expected Reactivity

As a sulfonyl chloride, the primary mode of reactivity for this compound is nucleophilic substitution at the sulfur atom. The sulfonyl chloride is a potent electrophile, and the chloride ion is an excellent leaving group.

-

Reaction with Amines: It will readily react with primary and secondary amines to form the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Reaction with Alcohols: In the presence of a base, it will react with alcohols to form sulfonate esters.

-

Hydrolysis: The compound is expected to be sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, 4-(2-methoxyphenoxy)benzenesulfonic acid, and hydrochloric acid.

Handling, Safety, and Stability

Given the lack of a specific Safety Data Sheet (SDS) from a primary source, the handling and safety precautions must be inferred from the general reactivity of aryl sulfonyl chlorides.

Table 3: Hazard Profile and Safety Recommendations

| Hazard Category | Description | Recommended Precautions |

| Corrosivity | Expected to be corrosive to skin, eyes, and mucous membranes. Causes severe burns. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. |

| Moisture Sensitivity | Reacts with water, potentially vigorously, to release hydrochloric acid gas. | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to moist air. |

| Inhalation Toxicity | May cause respiratory irritation. | Avoid breathing dust. Use appropriate respiratory protection if handling large quantities or if dust is generated. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols. Recommended storage temperature is 2-8 °C. | Follow standard laboratory storage protocols for corrosive and moisture-sensitive reagents. |

Applications in Research and Development

The structural features of this compound make it a valuable building block in several areas of chemical research.

-

Pharmaceutical Synthesis: As an intermediate in the synthesis of sulfonamide-based drugs. The diaryl ether moiety can modulate the pharmacological properties of the final compound.[1]

-

Agrochemical Development: Used in the preparation of novel pesticides and herbicides.[1]

-

Polymer Chemistry: Can act as a monomer or a modifying agent in the synthesis of specialty polymers.[1]

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. However, the current lack of comprehensive, experimentally validated physical and spectroscopic data presents a significant challenge for researchers.

This guide has synthesized the available information to provide a foundational understanding of this compound. It is imperative that future work focuses on the experimental determination of its core physical properties, including melting point, boiling point, and solubility, as well as the full spectroscopic characterization (NMR, IR, MS). The publication of this data in peer-reviewed literature would be of great benefit to the scientific community, enabling safer and more efficient utilization of this promising chemical entity.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(2-methoxyphenoxy)benzenesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-methoxyphenoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, enhancing product yield and purity, and ensuring safe laboratory practices. This document delineates the theoretical underpinnings of its solubility based on its structural attributes, presents a qualitative solubility profile in common organic solvents, and furnishes a detailed experimental protocol for precise quantitative solubility determination. A logical workflow for solvent selection in synthetic applications is also provided to aid researchers in their experimental design.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a versatile sulfonyl chloride compound utilized as a crucial intermediate in the production of various organic molecules, including sulfonamide-based pharmaceuticals.[1][2] Its molecular structure, featuring a sulfonyl chloride group, a phenoxy ether linkage, and a methoxy group, imparts a unique combination of reactivity and physicochemical properties. The success of synthetic transformations employing this reagent is intrinsically linked to its solubility in the chosen solvent system. Proper solvent selection, guided by a thorough understanding of solubility, is a critical first step in reaction design, directly influencing reaction kinetics, mass transfer, and downstream purification processes. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties are fundamental to understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C13H11ClO4S | [1][3] |

| Molecular Weight | 298.75 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | > 95% (NMR) | [1] |

| CAS Number | 690632-30-5 | [1][3] |

| Storage Conditions | Store at 0-8°C | [1] |

Qualitative Solubility Profile: A Predictive Analysis

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Considerations |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and aprotic, making them excellent choices for dissolving the compound without promoting solvolysis of the reactive sulfonyl chloride group.[4] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds.[4] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound. However, the potential for side reactions under certain conditions should be considered.[4] |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent for many applications.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and ether groups.[4] |

| Protic Solvents | Methanol, Ethanol | Soluble (with reaction) | Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters. This reactivity should be a primary consideration.[4][6] |

| Nonpolar Solvents | Hexane, Cyclohexane | Low / Insoluble | The significant polarity of the sulfonyl chloride and ether functionalities limits solubility in nonpolar hydrocarbon solvents.[6] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise knowledge of solubility, the following experimental protocol, based on the reliable shake-flask method, is recommended.[5] This method is designed to determine the thermodynamic solubility of a compound at a specific temperature.

Materials and Equipment

-

This compound

-

Selected organic solvents (anhydrous)

-

Analytical balance

-

Sealable vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.[5]

-

Seal the vial tightly to prevent solvent evaporation.[5]

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[5]

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.[5]

-

Carefully withdraw a known volume of the supernatant liquid using a micropipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a chemically compatible syringe filter.

-

-

Quantification:

-

Transfer the filtered aliquot to a volumetric flask and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.[4]

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.[4] A pre-established calibration curve using standard solutions of known concentrations is required for accurate quantification.[4]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for the quantitative determination of solubility.

Solvent Selection for Synthetic Applications: A Logic-Based Approach

The choice of solvent for a reaction involving this compound is a critical decision that impacts reaction success. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: Logical workflow for solvent selection in synthesis.

Safety and Handling

This compound, like other sulfonyl chlorides, should be handled with care. It is corrosive and moisture-sensitive.[7][8] Contact with water can lead to the liberation of toxic gas.[9][10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[7][9][10] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[7][10] Store the compound in a cool, dry place, tightly sealed to protect it from moisture.[7]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data is sparse, a strong predictive understanding of its solubility can be derived from its chemical structure and comparison with analogous compounds. For applications demanding high precision, the provided experimental protocol offers a robust method for quantitative solubility determination. By combining theoretical knowledge with empirical testing, researchers can optimize their use of this important synthetic intermediate, leading to more efficient and successful outcomes in their research and development endeavors.

References

- An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Benchchem.

- A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents. Benchchem.

- 4-Methoxybenzenesulfonyl chloride - Solubility of Things.

- 4-methoxy benzene sulfonyl chloride | Drug Information, Uses, Side Effects, Pharma intermedi

- 4-Methoxybenzenesulfonyl chloride - Safety D

- 4-(2-Methylphenoxy)benzenesulfonyl chloride. Chem-Impex.

- This compound. Chem-Impex.

- Product information, this compound. P&S Chemicals.

- 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S. PubChem.

- 4-(Phenoxymethyl)

- SAFETY D

- 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0. ChemicalBook.

- This compound | 690632-30-5. J&K Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pschemicals.com [pschemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 8. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 4-(2-methoxyphenoxy)benzenesulfonyl chloride: An Essential Reagent in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of the spectral data for 4-(2-methoxyphenoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. By explaining the causality behind the observed spectral characteristics and providing robust experimental protocols, this guide serves as an authoritative resource for the unambiguous identification and characterization of this versatile sulfonyl chloride compound.

Introduction: The Significance of a Versatile Building Block

This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, comprising a reactive sulfonyl chloride moiety and a diaryl ether linkage, makes it an ideal scaffold for generating libraries of sulfonamide derivatives.[1][2] Sulfonamides are a cornerstone pharmacophore, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The ability to precisely characterize this starting material is paramount to ensuring the purity, integrity, and ultimate success of multi-step synthetic campaigns. This guide provides the foundational spectroscopic knowledge required for such characterization.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectral data of this compound lies in understanding its constituent parts: a 1,4-disubstituted (para) benzenesulfonyl ring, a 1,2-disubstituted (ortho) methoxyphenoxy ring, an ether linkage, and the sulfonyl chloride group. Each of these components imparts a unique and identifiable signature in NMR, MS, and IR analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct regions for aromatic and aliphatic protons. The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) deshields the protons on its attached benzene ring, shifting them downfield.[3] Conversely, the electron-donating methoxy (-OCH₃) and phenoxy groups cause an upfield shift for protons on the second ring.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.95 | Doublet | 2H | H-2, H-6 | Protons ortho to the strongly electron-withdrawing -SO₂Cl group are significantly deshielded. |

| ~ 7.20 - 7.40 | Multiplet | 4H | H-3, H-5, H-3', H-4', H-5', H-6' | Complex overlapping signals from protons on both aromatic rings, influenced by multiple substituents. |

| ~ 7.05 | Doublet | 2H | H-3', H-6' | Protons on the methoxy-bearing ring, expected to be further upfield. |

| ~ 3.85 | Singlet | 3H | -OCH₃ | Characteristic singlet for methoxy group protons, shielded by the oxygen atom. |

Note: The exact chemical shifts and coupling patterns in the aromatic region (6.5-8.5 ppm) can be complex due to second-order effects and overlapping multiplets.[4] The integration ratio of 8 aromatic protons to 3 methoxy protons is a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon environments. Given the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent, resulting in 13 distinct signals.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 160 - 150 | C-4, C-1', C-2' | Quaternary carbons attached to oxygen are highly deshielded. |

| ~ 145 | C-1 | Quaternary carbon attached to the sulfonyl group. |

| ~ 130 - 135 | C-2, C-6 | Aromatic CH carbons ortho to the -SO₂Cl group. |

| ~ 120 - 128 | C-3, C-5, C-4', C-5' | Aromatic CH carbons. |

| ~ 112 - 118 | C-3', C-6' | Aromatic CH carbons ortho/para to the electron-donating -OCH₃ group appear more upfield.[3] |

| ~ 56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

-

Molecular Ion (M⁺): The calculated monoisotopic mass for C₁₃H₁₁³⁵ClO₄S is 298.0066 Da .[5]

-

Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of an (M+2)⁺ peak due to the ³⁷Cl isotope. This peak should be observed at m/z 300 with an intensity of approximately one-third that of the molecular ion peak at m/z 298. This is a definitive diagnostic feature.[6]

Primary Fragmentation Pathways

The initial ionization via Electron Ionization (EI) is expected to induce fragmentation at the weakest bonds. The ether and sulfonyl chloride moieties are prime sites for cleavage.

-

Loss of Chlorine: Cleavage of the S-Cl bond results in the loss of a chlorine radical (•Cl), producing a prominent cation at m/z 263 .

-

Loss of Sulfonyl Chloride Group: Fragmentation can lead to the loss of the entire •SO₂Cl group (99 Da), resulting in a fragment at m/z 199 .

-

Ether Bond Cleavage: The C-O-C ether linkage can cleave, leading to fragments corresponding to the phenoxy and methoxyphenoxy cations.[7][8]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups. The spectrum of this compound is dominated by strong absorptions from the S=O and C-O bonds.

Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1585, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1380 - 1370 | Very Strong | S=O Asymmetric Stretch | Sulfonyl Chloride |

| 1270 - 1230 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| 1180 - 1170 | Very Strong | S=O Symmetric Stretch | Sulfonyl Chloride |

| 1050 - 1020 | Strong | C-O-C Symmetric Stretch | Aryl Ether |

The two intense, sharp bands for the S=O stretches are the most diagnostic feature in the IR spectrum, providing unambiguous confirmation of the sulfonyl chloride group.[6][9][10]

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthy and reproducible data, standardized protocols must be employed. The following methodologies represent best practices for the spectral characterization of this compound.

Workflow for Spectroscopic Analysis

Caption: A validated workflow for the complete spectroscopic characterization of the target compound.

Step-by-Step Methodologies

-

NMR Spectroscopy Protocol:

-

Solvent Selection: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for a wide range of organic compounds and its residual proton signal (δ ~7.26 ppm) provides a convenient internal reference.[11]

-

Internal Standard: Add tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Obtain a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.

-

Validation: Confirm the expected integration ratios in the ¹H spectrum and the presence of 13 distinct carbons in the ¹³C spectrum.

-

-

Mass Spectrometry Protocol:

-

Technique: Use Electron Ionization (EI) with a standard 70 eV electron beam. Causality: EI provides reproducible fragmentation patterns that are excellent for structural elucidation and comparison with library data.

-

Sample Introduction: Introduce the sample via a direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally stable.

-

Analysis: Analyze the resulting spectrum for the molecular ion (m/z 298) and the characteristic (M+2)⁺ peak (m/z 300). Correlate major fragment ions with the proposed fragmentation pathways.

-

-

Infrared Spectroscopy Protocol:

-

Technique: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Causality: ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Validation: Confirm the presence of very strong, sharp peaks in the 1380-1370 cm⁻¹ and 1180-1170 cm⁻¹ regions, which are definitive for the sulfonyl chloride group.

-

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The key identifying features are: the distinct aromatic and methoxy signals in the ¹H NMR spectrum; the full complement of 13 signals in the ¹³C NMR; the characteristic M⁺/(M+2)⁺ isotopic pattern for chlorine in the mass spectrum; and the powerful S=O stretching vibrations in the IR spectrum. This guide equips researchers with the necessary framework to confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.

- Chemistry LibreTexts. (2015, July 18). Spectral Characteristics of the Benzene Ring.

- (n.d.). Short Summary of 1H-NMR Interpretation.

- University of Colorado Boulder Organic Chemistry. (n.d.). Aromatics.

- Moser, A. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs.

- Scribd. (n.d.). IR Spectrum Reference Guide.

- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers.

- Chem-Impex. (n.d.). 4-(2-Methylphenoxy)benzenesulfonyl chloride.

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- PubChemLite. (n.d.). This compound (C13H11ClO4S).

- Chem-Impex. (n.d.). This compound.

- Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. PubChemLite - this compound (C13H11ClO4S) [pubchemlite.lcsb.uni.lu]

- 6. acdlabs.com [acdlabs.com]

- 7. GCMS Section 6.13 [people.whitman.edu]

- 8. scribd.com [scribd.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]

4-(2-methoxyphenoxy)benzenesulfonyl chloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(2-Methoxyphenoxy)benzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The document details a preferred two-step synthesis route commencing with a copper-catalyzed Ullmann condensation to form the diaryl ether backbone, followed by a regioselective chlorosulfonation. This guide is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical safety considerations to ensure successful and safe execution.

Introduction

This compound is a versatile bifunctional molecule featuring a diaryl ether linkage and a reactive sulfonyl chloride group. This unique structural combination makes it a valuable building block in medicinal chemistry for the synthesis of various sulfonamide-based therapeutic agents and in the agrochemical industry for the development of advanced pesticides and herbicides.[2] The successful synthesis of this compound hinges on the strategic formation of the diaryl ether and the subsequent, controlled introduction of the sulfonyl chloride moiety.

This guide presents a logical and field-proven synthetic strategy that prioritizes yield, purity, and operational safety. The pathway is divided into two core transformations:

-

Diaryl Ether Formation: Synthesis of the 1-methoxy-2-phenoxybenzene intermediate.

-

Electrophilic Aromatic Substitution: Chlorosulfonation of the diaryl ether to yield the final product.

Recommended Synthetic Pathway: An Overview

The most reliable and scalable approach to this compound involves a two-step sequence. First, a diaryl ether is constructed via an Ullmann condensation. Second, this ether intermediate undergoes electrophilic chlorosulfonation, which selectively installs the sulfonyl chloride group at the sterically accessible and electronically activated para-position of the unsubstituted phenyl ring.

Figure 1: Recommended two-step synthesis pathway for this compound.

Step 1: Synthesis of the Diaryl Ether Intermediate

The formation of the C-O bond to create the diaryl ether is classically achieved through the Ullmann condensation.[3] This copper-catalyzed reaction couples a phenol with an aryl halide.[4] Modern variations have improved yields and lowered reaction temperatures, making it a highly effective method.[5][6]

Mechanistic Principles of Ullmann Condensation

The Ullmann reaction involves the copper-promoted conversion of an aryl halide and a phenol into a diaryl ether.[3] While the precise mechanism can vary, it is generally understood to involve the formation of a copper(I) phenoxide in situ. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether product and regenerate the copper catalyst.[3]

Key Factors for Success:

-

Catalyst: Copper salts (e.g., CuI, Cu₂O) are effective. Air-stable Cu(I) catalysts are often preferred for convenience.[6]

-

Base: An inexpensive inorganic base like potassium carbonate (K₂CO₃) or the more reactive cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol.[5][6]

-

Solvent: High-boiling polar aprotic solvents like DMF or NMP are traditional, but non-polar solvents like toluene or xylene can also be effective, particularly with appropriate ligands.[3][6]

-

Aryl Halide: Reactivity generally follows the trend I > Br >> Cl. Aryl bromides often provide a good balance of reactivity and cost.[5]

Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of 1-methoxy-2-phenoxybenzene from guaiacol and bromobenzene.

Figure 2: Experimental workflow for the Ullmann Condensation step.

Methodology:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guaiacol (1.0 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene or xylene as the solvent, followed by bromobenzene (1.2 equiv).

-

Reaction: Heat the reaction mixture to reflux (110-140°C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and copper catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 1M NaOH (2x) to remove any unreacted guaiacol, followed by a brine wash (1x).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-methoxy-2-phenoxybenzene.

Quantitative Data

| Parameter | Value | Source |

| Typical Yield | 65-85% | [6] |

| Appearance | Colorless to pale yellow oil | - |

| Boiling Point | ~275-277 °C | - |

Step 2: Chlorosulfonation of the Diaryl Ether

The final step is an electrophilic aromatic substitution using chlorosulfonic acid to install the sulfonyl chloride group. The phenoxy substituent on one ring is an ortho-, para-directing group, but it is deactivating. The methoxy-substituted ring is highly activated. However, the key is that the unsubstituted phenyl ring is activated by the ether oxygen, directing the incoming electrophile to its para position, which is sterically favored over the ortho positions.

Reagent Profile & Critical Safety Protocol: Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a colorless to yellow, fuming liquid that is extremely corrosive and reactive.[7] It reacts violently with water, releasing significant heat and toxic fumes (HCl and H₂SO₄).[8][9] Extreme caution is mandatory.

-

Health Hazards: Causes severe chemical and thermal burns on contact with skin or eyes.[10] Inhalation of its sharp, penetrating vapor can cause delayed and potentially fatal lung damage.[7][8]

-

Personal Protective Equipment (PPE): All handling must be performed in a certified chemical fume hood. Required PPE includes:

-

Handling: Use only in a well-ventilated area, away from moisture, organic materials, and bases.[9][11] Add reagents slowly and control temperature meticulously. Safety showers and eyewash stations must be immediately accessible.[8]

-

Spills: Neutralize small spills with an inert absorbent material like dry sand or soda ash. Do not use water.[9] Report all releases according to local regulations.[8]

Experimental Protocol: Chlorosulfonation

This protocol details the conversion of the diaryl ether intermediate to the final product.

Figure 3: Experimental workflow for the Chlorosulfonation step, emphasizing safety.

Methodology:

-

Setup: In a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel, place the 1-methoxy-2-phenoxybenzene intermediate (1.0 equiv).

-

Cooling: Cool the flask in an ice-salt bath to 0-5°C.

-

Reagent Addition: Slowly add chlorosulfonic acid (3.0-4.0 equiv) dropwise via the dropping funnel. CAUTION: The reaction is exothermic. Maintain the internal temperature below 10°C throughout the addition.

-

Reaction: Once the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step must be performed in a fume hood due to the evolution of HCl gas.

-

Isolation: The product will precipitate as a solid. Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. Dry the solid under vacuum to yield this compound. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) may be performed if higher purity is required.

Quantitative Data

| Parameter | Value | Source |

| CAS Number | 690632-30-5 | [1] |

| Purity | >95% (NMR) | [1] |

| Appearance | White to off-white solid | - |

| Typical Yield | 70-90% | - |

Conclusion

The described two-step synthesis provides an efficient, scalable, and well-understood pathway to this compound. The Ullmann condensation offers a reliable method for constructing the core diaryl ether structure, while the subsequent chlorosulfonation proceeds with high regioselectivity. Adherence to the detailed protocols, particularly the stringent safety measures required for handling chlorosulfonic acid, is paramount for the successful and safe production of this valuable chemical intermediate.

References

-

Veolia North America. (n.d.). Chlorosulfonic Acid. Veolia. Retrieved from [Link]

-

SafeRack. (n.d.). Chlorosulfonic Acid. SafeRack. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. SynArchive. Retrieved from [Link]

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Retrieved from [Link]

-

Ghorbani-Choghamarani, A. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Methodologies in Ether Synthesis. Royal Society of Chemistry. Retrieved from [Link]

-

Atul Ltd. (n.d.). Chlorosulfonic acid. Atul Ltd. Retrieved from [Link]

-

DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling. DuPont. Retrieved from [Link]

-

Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

-

LibreTexts Chemistry. (2015). 9.8: Reactions of Ethers. LibreTexts. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. Retrieved from [Link]

-

Hudson, R. D., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]

-

Almanza, R. G., & Perez, G. R. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

-

Zhang, W., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2739. Retrieved from [Link]

-

Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society, 59(9), 1837–1840. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

-

Fish, P. V., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. Retrieved from [Link]

-

Anderson, N. G., et al. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(5), 937–940. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Retrieved from [Link]

- Google Patents. (1978). US4105692A - Process for the preparation of benzenesulphonyl chloride. Google Patents.

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange. Retrieved from [Link]

- Google Patents. (1984). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. saferack.com [saferack.com]

- 8. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 9. atul.co.in [atul.co.in]

- 10. macro.lsu.edu [macro.lsu.edu]

- 11. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-(2-Methoxyphenoxy)benzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways leading to 4-(2-methoxyphenoxy)benzenesulfonyl chloride, a pivotal intermediate in the development of advanced pharmaceuticals, most notably as a precursor to Tamsulosin.[1][2] We will deconstruct the synthetic challenges, evaluate the primary starting materials, and present detailed, field-proven protocols. The core of this synthesis revolves around two fundamental transformations: the formation of a diaryl ether linkage and the introduction of a sulfonyl chloride moiety. This document is intended for researchers, chemists, and process development professionals seeking a robust understanding of the causality behind experimental choices and a practical framework for implementation.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two primary retrosynthetic disconnections. The chosen strategy directly dictates the selection of starting materials and the sequence of operations.

Diagram 1: Retrosynthetic Pathways

Caption: Retrosynthetic analysis of the target molecule.

Strategy I, which involves first synthesizing the diaryl ether intermediate followed by chlorosulfonation, is the most widely adopted and robust method. It avoids exposing the highly reactive sulfonyl chloride group to the often harsh conditions of diaryl ether synthesis. Strategy II, while theoretically plausible, presents significant challenges related to the stability of the sulfonyl chloride functionality. This guide will focus primarily on the more practical and validated Strategy I.

Synthetic Strategy I: Diaryl Ether Synthesis and Subsequent Chlorosulfonation

This pathway is a two-step process. The success of the entire synthesis hinges on the efficient execution of each distinct transformation.

Step 1: Synthesis of the Diaryl Ether Intermediate

The formation of the 4-(2-methoxyphenoxy)benzene core is most effectively achieved via a copper-catalyzed C-O cross-coupling reaction, known as the Ullmann Condensation or Ullmann-type reaction.[3][4]

Diagram 2: Ullmann Condensation Mechanism

Caption: Generalized mechanism for the Ullmann Condensation.

Core Starting Materials & Reagents:

| Component | Chemical Name | Role & Rationale |

| Phenolic Partner | Guaiacol (2-Methoxyphenol) | The nucleophilic component that, upon deprotonation, attacks the aryl halide. |

| Aryl Partner | 4-Bromobenzene or 4-Iodobenzene | The electrophilic partner. Reactivity follows the trend I > Br > Cl. Aryl bromides often provide a good balance of reactivity and cost.[5][6] |

| Catalyst | Copper(I) salts (e.g., CuI, Cu₂O) | The essential catalyst for the C-O bond formation. Air-stable Cu(I) sources are often preferred for operational simplicity.[5][7] |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Deprotonates the phenol to form the more nucleophilic phenoxide. Cs₂CO₃ is a stronger base and can lead to higher yields but is more expensive.[5][7] |

| Solvent | N,N-Dimethylformamide (DMF) or Pyridine | A high-boiling polar aprotic solvent is required to facilitate the reaction, which often requires elevated temperatures (100-220 °C).[4][8] |

| Ligand (Optional) | N,N-Dimethylglycine or Salicylaldoxime | Modern Ullmann-type reactions may include a ligand to chelate the copper, increasing its catalytic activity and allowing for milder reaction conditions (e.g., lower temperatures).[9][10] |

Experimental Protocol: Ullmann Synthesis of 4-(2-methoxyphenoxy)benzene

| Step | Procedure | Rationale & Expert Insights |

| 1. Setup | To a flame-dried, three-necked flask equipped with a reflux condenser and nitrogen inlet, add Guaiacol (1.0 eq), Potassium Carbonate (2.0 eq), and Copper(I) Iodide (0.1 eq). | The system must be inert and dry as the phenoxide intermediate is sensitive to moisture. A slight excess of base ensures complete deprotonation of the phenol. |

| 2. Reagent Addition | Add anhydrous DMF as the solvent, followed by the addition of 4-Bromobenzene (1.1 eq). | A slight excess of the aryl halide can help drive the reaction to completion.[5] |

| 3. Reaction | Heat the mixture to reflux (approx. 140-150 °C) with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS. | High temperatures are typically necessary for traditional Ullmann couplings to overcome the activation energy of the oxidative addition step.[8] |

| 4. Workup | Cool the reaction mixture to room temperature. Filter to remove inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate). | The crude product is partitioned into the organic phase. Washing with water removes residual DMF and inorganic byproducts. |

| 5. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by vacuum distillation or column chromatography. | Purification is critical to remove unreacted starting materials and copper catalyst residues, which could interfere with the subsequent chlorosulfonation step. |

Step 2: Chlorosulfonation of 4-(2-methoxyphenoxy)benzene

This step is a classic electrophilic aromatic substitution reaction where the diaryl ether is treated with chlorosulfonic acid to install the sulfonyl chloride group.

Diagram 3: Chlorosulfonation Workflow

Caption: Experimental workflow for the chlorosulfonation step.

Core Starting Materials & Reagents:

| Component | Chemical Name | Role & Rationale |

| Substrate | 4-(2-Methoxyphenoxy)benzene | The aromatic substrate for the electrophilic substitution. The phenoxy group is a strong ortho-, para-director. |

| Reagent | Chlorosulfonic Acid (ClSO₃H) | The source of the electrophile, SO₂Cl⁺.[11] It is a highly reactive and corrosive liquid that must be handled with extreme caution. |

| Solvent | Dichloromethane (DCM) or Chloroform | An inert solvent is used to control the reaction concentration and temperature. |

Causality of Regioselectivity: The incoming electrophile (SO₂Cl⁺) is directed to the positions ortho or para to the activating phenoxy group. Due to significant steric hindrance from the bulky 2-methoxyphenoxy group at the ortho positions, substitution occurs almost exclusively at the para position, leading to the desired product with high selectivity.

Experimental Protocol: Chlorosulfonation to Yield the Final Product

| Step | Procedure | Rationale & Expert Insights |

| 1. Setup | Dissolve the 4-(2-methoxyphenoxy)benzene intermediate (1.0 eq) in anhydrous dichloromethane in a flask equipped with a dropping funnel and stir bar. | The use of an anhydrous solvent is critical as chlorosulfonic acid reacts violently with water.[12] |

| 2. Cooling | Cool the solution to 0 °C using an ice-water bath. | This reaction is highly exothermic. Strict temperature control is essential to prevent side reactions and ensure safety.[11] |

| 3. Reagent Addition | Add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. | A molar excess of the reagent ensures complete conversion of the starting material. Slow addition is paramount for temperature control. |

| 4. Reaction | After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. | Allowing the reaction to proceed at a controlled temperature ensures high yield and purity of the sulfonyl chloride. |

| 5. Workup & Quench | Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. | This is the most critical step of the workup. It safely quenches the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. WARNING: This process generates HCl gas and must be performed in a well-ventilated fume hood.[13] |

| 6. Isolation | Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with cold water and brine, then dry over anhydrous magnesium sulfate. | This isolates the product from the acidic aqueous phase. |

| 7. Purification | Concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture). | Recrystallization is often sufficient to obtain a product of high purity, suitable for subsequent synthetic steps. |

Safety and Handling of Key Starting Materials

-

Chlorosulfonic Acid: Extremely corrosive and a strong oxidizing agent. Reacts violently with water, releasing large quantities of toxic hydrogen chloride gas. It can cause severe burns upon contact with skin and eyes. All manipulations must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

Aryl Halides (e.g., 4-Bromobenzene): These are toxic and can be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated area.

-

High-Boiling Aprotic Solvents (DMF, Pyridine): These solvents are toxic, particularly via inhalation and skin absorption. They are also combustible. Use in a fume hood and avoid exposure.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving an initial Ullmann-type diaryl ether formation, followed by a regioselective chlorosulfonation. The key starting materials for this robust pathway are Guaiacol (2-methoxyphenol) and a 4-halo-benzene (typically 4-bromobenzene) for the first step, and chlorosulfonic acid for the second. Careful control of reaction conditions, particularly temperature during the chlorosulfonation step, is paramount for achieving high yield and purity. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this valuable pharmaceutical intermediate.

References

-

Marcoux, J.-F., Doye, S., & Buchwald, S. L. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(1), 25-28. Available at: [Link]

-

Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. Available at: [Link]

- Various Authors. (n.d.). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Various scientific journals.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. Available at: [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Available at: [Link]

-

IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Available at: [Link]

-

American Chemical Society Publications. (n.d.). Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. Organic Process Research & Development. Available at: [Link]

-

Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. Available at: [Link]

-

Rev. Soc. Quím. Méx. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, 47(3). Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available at: [Link]

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Electrophilic Reactivity of 4-(2-Methoxyphenoxy)benzenesulfonyl Chloride

Abstract

4-(2-Methoxyphenoxy)benzenesulfonyl chloride is a versatile synthetic intermediate prized in medicinal chemistry and organic synthesis for its role in constructing complex molecular architectures, particularly sulfonamide-based therapeutic agents.[1] This technical guide provides an in-depth analysis of the compound's electrophilic reactivity, grounded in its unique structural and electronic properties. We will explore the mechanistic underpinnings of its reactions, detail field-proven experimental protocols for its application, and present its utility as a cornerstone reagent for drug discovery.

Molecular Structure and Electronic Profile: The Foundation of Reactivity

The reactivity of any chemical entity is fundamentally dictated by its structure. In this compound, the interplay between its constituent functional groups establishes a potent electrophilic center at the sulfur atom, making it highly susceptible to nucleophilic attack.

Caption: Structure of this compound.

-

The Sulfonyl Chloride (-SO₂Cl) Group: This functional group is the engine of the molecule's electrophilicity. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms exert a powerful inductive electron-withdrawing effect, rendering the sulfur atom significantly electron-deficient (δ+) and thus a prime target for nucleophiles.[2]

-

The Aryl System: The sulfonyl chloride group is attached to a benzene ring, which acts as a stable scaffold. The electronic properties of this ring system are modulated by the phenoxy substituent.

-

The Ether Linkage and Methoxy Group (-OC₆H₄OCH₃): The 2-methoxyphenoxy substituent provides steric bulk and modulates the electronic environment. The ether oxygen atoms can donate electron density to the aromatic rings via resonance. However, the dominant electronic effect of the sulfonyl chloride group ensures the sulfur atom remains a potent electrophilic center. This substituent is often critical in drug design for establishing key interactions with biological targets.

Core Reactivity and Mechanistic Insights